N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide
Overview
Description
N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AEB071 or sotrastaurin and belongs to the class of protein kinase C (PKC) inhibitors. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. In
Mechanism of Action
N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide exerts its pharmacological effects by inhibiting the activity of PKC enzymes. PKC enzymes are involved in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting the activity of PKC enzymes, this compound can modulate these cellular processes and prevent the development of various diseases such as cancer, autoimmune diseases, and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In T cells, this compound has been shown to inhibit the production of cytokines and prevent the development of autoimmune diseases. In animal models of Alzheimer's disease, this compound has been found to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide has several advantages for lab experiments. This compound is highly selective for PKC enzymes and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It is also relatively expensive compared to other PKC inhibitors.
Future Directions
There are several future directions for the study of N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in other scientific research fields such as cardiovascular disease and diabetes. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations.
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide has been extensively studied for its potential applications in various scientific research fields such as cancer, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC signaling pathway. In immunology research, this compound has been found to modulate the activity of T cells and prevent the development of autoimmune diseases. In neurology research, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c20-17-3-1-16(2-4-17)18(22)21-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABPVBNEZXJXFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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